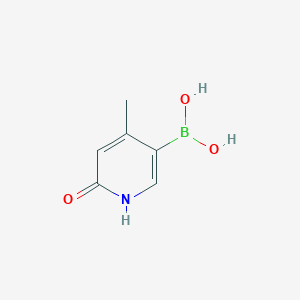

(6-Hydroxy-4-methylpyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(4-methyl-6-oxo-1H-pyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c1-4-2-6(9)8-3-5(4)7(10)11/h2-3,10-11H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPZBFCSEJAVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNC(=O)C=C1C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Hydroxy-4-methylpyridin-3-yl)boronic acid typically involves the reaction of 6-hydroxy-4-methylpyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-Hydroxy-4-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The boronic acid group can be reduced to form a borane derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 6-oxo-4-methylpyridine derivatives.

Reduction: Formation of borane derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

(6-Hydroxy-4-methylpyridin-3-yl)boronic acid is investigated for its potential as a therapeutic agent. Its boronic acid group allows it to interact with biological targets, making it valuable in drug development.

Case Study: Proteasome Inhibition

Recent studies have highlighted its role as a proteasome inhibitor, which is crucial in cancer therapy. For instance, compounds derived from boronic acids have shown potent antiproliferative activity against multiple myeloma cell lines, outperforming traditional treatments like bortezomib .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

| Compound ID | Cell Line | IC50 (nmol/L) | Reference |

|---|---|---|---|

| Compound 14 | RPMI-8226 | 6.66 | |

| Compound 17 | KM3/BTZ | 8.98 | |

| Bortezomib | KM3/BTZ | 226 |

Biochemical Probes

Due to its ability to form reversible covalent bonds with diols and other nucleophiles, this compound is explored as a biochemical probe in various assays. Its selectivity for biological targets makes it suitable for studying enzyme mechanisms and interactions within cellular pathways .

Example: Enzyme Inhibition

The compound has been shown to inhibit metalloproteinases, which are implicated in numerous diseases, including cancer and inflammatory conditions. This inhibition can be leveraged for therapeutic interventions targeting diseases mediated by these enzymes .

Organic Synthesis

In organic chemistry, this compound acts as a crucial intermediate in the synthesis of complex organic molecules through cross-coupling reactions.

Table 2: Synthetic Applications of this compound

Mechanism of Action

The mechanism of action of (6-Hydroxy-4-methylpyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in biochemical assays and drug design, where the compound can inhibit enzymes or modulate biological pathways by binding to specific molecular targets .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues

Key pyridinyl boronic acid derivatives with modifications at the 6-position include:

Physicochemical Properties

Table 1: Comparative Properties of Pyridinyl Boronic Acids

*Estimated based on electron-withdrawing (-OH) and donating (-CH₃) effects .

†Hydroxy group improves water solubility compared to bromo/ethoxy analogs.

‡Inferred from phenylboronic acid’s use in glucose sensors .

Reactivity and Binding Affinity

- pKa and Lewis Acidity : The 6-hydroxy group in the target compound likely lowers its pKa (~7.5–8.5) compared to methyl or ethoxy derivatives, enhancing Lewis acidity at physiological pH. This facilitates stronger interactions with diols (e.g., glucose) or serine residues in proteases .

- Cross-Coupling Efficiency : Electron-withdrawing groups (e.g., -OH, -Br) activate boronic acids for Suzuki-Miyaura reactions. However, steric hindrance from the 4-methyl group may reduce coupling yields compared to unsubstituted analogs .

Biological Activity

(6-Hydroxy-4-methylpyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a hydroxyl group and a boronic acid moiety. Its chemical structure can be represented as follows:

This structure allows it to engage in various interactions with biological molecules, particularly through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can interact with enzymes by forming stable complexes, thereby inhibiting their activity. This property is particularly useful in drug design where modulation of enzyme function is required .

- Biochemical Probing : Its ability to bind selectively to certain biological targets makes it a valuable biochemical probe for studying various pathways.

- Catalytic Activity : In synthetic organic chemistry, it serves as a catalyst in reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds .

Anticancer Potential

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds with similar structures can effectively inhibit cell proliferation and induce apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 5.0 | Induction of apoptosis |

| HCT116 | 4.5 | Cell cycle arrest in G2/M phase |

| A375/TxR | 2.4 | Inhibition of tubulin polymerization |

This table summarizes the inhibitory concentrations (IC50) observed in various studies, highlighting the compound's potential as an anticancer agent.

Interaction with Biological Targets

The boronic acid functionality allows for unique interactions with biomolecules:

- Binding to Diols : The reversible binding to diols is leveraged in the design of selective inhibitors for various enzymes, including catechol-O-methyltransferase (COMT) .

- Metal Chelation : Some studies suggest that boronic acids can chelate metal ions, which may play a role in their biological activity.

Case Studies and Research Findings

- Study on Cytotoxicity : A study evaluating the cytotoxic effects of this compound on HepG2 and HCT116 cell lines demonstrated significant inhibition of cell growth, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analyses .

- Enzyme Inhibition Research : Another investigation focused on the compound's ability to inhibit COMT, revealing that structural modifications could enhance its potency against this target, highlighting its potential in treating conditions like Parkinson's disease where COMT plays a significant role .

- Pharmacokinetic Studies : Research into the pharmacokinetics of similar boronic acid derivatives has shown favorable profiles regarding metabolic stability and bioavailability, suggesting that this compound might exhibit similar characteristics .

Q & A

Q. What are the common synthetic routes for (6-Hydroxy-4-methylpyridin-3-yl)boronic acid, and how can protodeboronation be minimized during synthesis?

Boronic acids are typically synthesized via protodeboronation of alkyl boronic esters or cross-coupling reactions. For pyridinylboronic acids, protecting groups (e.g., pinacol esters) are often employed to stabilize the boronic acid moiety during synthesis. Protodeboronation can be mitigated by optimizing reaction conditions (e.g., low temperature, inert atmosphere) and using additives like trifluoroborate salts to enhance stability .

Q. How do boronic acids interact with diols, and what methods are used to quantify binding affinity for glucose or glycoproteins?

Boronic acids reversibly bind 1,2- or 1,3-diols via ester formation, with affinity dependent on pH and diol stereochemistry. Binding constants (Ka) are measured using techniques like isothermal titration calorimetry (ITC) or fluorescence titration. For example, studies using surface plasmon resonance (SPR) with AECPBA-functionalized surfaces revealed that glycoprotein binding depends on terminal saccharide moieties (e.g., mannose vs. glucose) .

Q. What analytical techniques are suitable for characterizing boronic acids, and how can dehydration/trimerization artifacts be avoided?

Liquid chromatography-mass spectrometry (LC-MS/MS) is effective for detecting underivatized boronic acids at trace levels (e.g., <1 ppm impurities in pharmaceuticals). To prevent boroxine formation during MALDI-MS analysis, derivatization with diols (e.g., 2,5-dihydroxybenzoic acid) stabilizes the boronic acid as a cyclic ester, enabling accurate peptide sequencing .

Advanced Research Questions

Q. How can boronic acid moieties be integrated into rational drug design for cancer therapeutics?

Boronic acids enhance drug potency through reversible covalent interactions with biological targets. For instance, proteasome inhibitors like Bortezomib bind catalytic threonine residues via boronate ester formation. Structure-activity relationship (SAR) studies for this compound analogs should focus on optimizing substituents (e.g., hydroxy and methyl groups) to balance bioavailability and target affinity. Computational docking and co-crystallization studies are critical for validating binding modes .

Q. What kinetic parameters govern boronic acid-diol binding, and how do they influence biosensor response times?

Stopped-flow fluorescence studies reveal that boronic acid-diol binding occurs within seconds, with kon values following the order: D-fructose > D-tagatose > D-mannose > D-glucose. This kinetic hierarchy aligns with thermodynamic affinities, suggesting kon is rate-limiting. For real-time glucose monitoring, sensors must account for pH-dependent binding reversibility and equilibrium times (<10 minutes) to ensure accuracy .

Q. How can thermal stability and degradation pathways of aromatic boronic acids be evaluated for flame-retardant applications?

Thermogravimetric analysis (TGA) under controlled atmospheres identifies decomposition temperatures and char formation. For example, boronic acids with electron-withdrawing groups (e.g., halogens) exhibit higher thermal stability. Degradation pathways often involve dehydration to boroxines or oxidation to boric acid. Structure-property relationships indicate that multiple boronic acid moieties enhance flame-retardant efficacy by promoting crosslinking .

Q. What strategies improve selectivity of boronic acid-functionalized surfaces for glycoprotein capture in complex biological matrices?

Non-specific interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. Using zwitterionic buffers (e.g., HEPES) minimizes secondary interactions, while tuning pH near the boronic acid pKa (~8.5) enhances diol binding. Competitive elution with sorbitol or fructose efficiently releases captured glycoproteins without damaging the surface .

Methodological Considerations

- Synthetic Optimization : Prioritize protecting-group strategies (e.g., pinacol esters) to prevent protodeboronation during multi-step syntheses .

- Binding Studies : Use SPR or ITC for precise Ka and ΔH measurements, complemented by molecular dynamics simulations .

- Analytical Workflows : For MS analysis, derivatize boronic acids with diols (e.g., DHB matrix in MALDI) to suppress trimerization artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.